Cyclododecyl piperidin-1-ylacetate
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Overview
Description
Cyclododecyl 2-(piperidin-1-yl)acetate is a chemical compound that features a cyclododecyl group attached to a piperidin-1-yl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclododecyl 2-(piperidin-1-yl)acetate typically involves the reaction of cyclododecyl bromide with piperidin-1-yl acetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of cyclododecyl 2-(piperidin-1-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cyclododecyl 2-(piperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups .
Scientific Research Applications
Cyclododecyl 2-(piperidin-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of cyclododecyl 2-(piperidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclododecyl 2-(morpholin-4-yl)acetate
- Cyclododecyl 2-(pyrrolidin-1-yl)acetate
- Cyclododecyl 2-(azepan-1-yl)acetate
Uniqueness
Cyclododecyl 2-(piperidin-1-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidin-1-yl group enhances its potential for bioactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H35NO2 |
---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
cyclododecyl 2-piperidin-1-ylacetate |
InChI |
InChI=1S/C19H35NO2/c21-19(17-20-15-11-8-12-16-20)22-18-13-9-6-4-2-1-3-5-7-10-14-18/h18H,1-17H2 |
InChI Key |
AIYPHYUTIQDYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)OC(=O)CN2CCCCC2 |
Origin of Product |
United States |
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